molecular formula C10H12INO3 B8447599 3-Amino-5-ethoxy-4-iodo-benzoic acid methyl ester

3-Amino-5-ethoxy-4-iodo-benzoic acid methyl ester

Cat. No.: B8447599
M. Wt: 321.11 g/mol
InChI Key: LYBZZQNKJQYKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-ethoxy-4-iodo-benzoic acid methyl ester is a useful research compound. Its molecular formula is C10H12INO3 and its molecular weight is 321.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12INO3

Molecular Weight

321.11 g/mol

IUPAC Name

methyl 3-amino-5-ethoxy-4-iodobenzoate

InChI

InChI=1S/C10H12INO3/c1-3-15-8-5-6(10(13)14-2)4-7(12)9(8)11/h4-5H,3,12H2,1-2H3

InChI Key

LYBZZQNKJQYKTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1I)N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-hydroxy-4-iodo-benzoic acid methyl ester (0.25 g, 0.85 mmol) in DMF (3 mL) and ethyl iodide (0.10 mL, 0.146 g, 0.94 mmol) at 0° C. was added sodium tert-butoxide (0.11 g, 0.94 mmol) in small portions over a time period of 10 min. After stirring for 1 h, the cooling bath was removed and the reaction mixture stirred at rt for an additional 18 h. The solution was concentrated by evaporation under reduced pressure and extracted with ethyl acetate (3×50 mL). The combined organic phases were dried over MgSO4, concentrated by evaporation under reduced pressure and the crude material purified with column chromatography on silica eluting with hexane/ethyl acetate (2:1) yielding 0.19 g (69%) of the title compound.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
69%

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